2,4-Dichloro-5-methylpyridine: A Technical Guide for Researchers
2,4-Dichloro-5-methylpyridine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols for 2,4-dichloro-5-methylpyridine (CAS No: 56961-78-5). This versatile heterocyclic compound serves as a crucial intermediate in the development of novel pharmaceutical and agrochemical agents.
Core Chemical Properties
2,4-Dichloro-5-methylpyridine is a colorless to light yellow liquid under standard conditions.[1][2] It is characterized by a pyridine ring substituted with two chlorine atoms and one methyl group, a structure that imparts significant reactivity and makes it a valuable building block in organic synthesis.[1] It is slightly soluble in water.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Cl₂N | [1][2][4] |
| Molecular Weight | 162.01 g/mol | [4] |
| IUPAC Name | 2,4-dichloro-5-methylpyridine | [4] |
| Synonyms | 2,4-Dichloro-5-picoline, 4,6-Dichloro-3-picoline | [4][5] |
| CAS Number | 56961-78-5 | [3][4] |
| Physical Form | Liquid | [2] |
| Appearance | Colorless | [2] |
| Predicted Boiling Point | 221.2 ± 35.0 °C | [2] |
| Predicted Density | 1.319 ± 0.06 g/cm³ | [2] |
| Solubility | Slightly soluble in water | [2][3] |
| Predicted pKa | 0.38 ± 0.10 | [2] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [2] |
Synthesis and Reactivity
The unique arrangement of chloro- and methyl- substituents on the pyridine ring makes 2,4-dichloro-5-methylpyridine a key precursor in the synthesis of a wide range of more complex molecules. Its reactivity is dominated by the chemistry of the pyridine ring and the two chlorine atoms, which can be displaced by various nucleophiles.
General Synthesis Protocol
A common laboratory-scale synthesis of 2,4-dichloro-5-methylpyridine involves the chlorination of 2-chloro-5-methylpyridine 1-oxide.[3]
Experimental Protocol:
-
Reaction Setup: A mixture of 2-chloro-5-methylpyridine 1-oxide and triethylamine is dissolved in dichloromethane and cooled to 0 °C in an ice bath.[3]
-
Addition of Chlorinating Agent: A solution of phosphorus oxychloride in dichloromethane is added dropwise to the cooled mixture.[3]
-
Reaction: The mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature to react for 24 hours.[3]
-
Quenching and Neutralization: Water is carefully added to the reaction mixture, followed by neutralization with a sodium hydroxide solution.[3]
-
Extraction: The organic layer is separated. The aqueous layer is then extracted with ethyl acetate.[3]
-
Washing and Drying: The combined organic layers are washed with a saturated brine solution and dried over anhydrous magnesium sulfate.[3]
-
Purification: The solvent is removed under reduced pressure to yield 2,4-dichloro-5-methylpyridine.[3] It should be noted that a common by-product of this reaction is 2,6-dichloro-3-methyl-pyridine.[2][3]
Caption: Synthesis workflow for 2,4-dichloro-5-methylpyridine.
Spectroscopic Characterization
While specific, publicly available spectral assignments for 2,4-dichloro-5-methylpyridine are limited, the expected NMR data can be inferred from its structure and comparison to similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. For the related compound 2-chloro-5-methylpyridine, the aromatic protons appear at approximately 8.18 ppm, 7.45 ppm, and 7.13 ppm, with the methyl protons at 2.27 ppm.[6] The additional chlorine atom in 2,4-dichloro-5-methylpyridine would be expected to further shift the positions of the remaining ring protons.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The carbons attached to the chlorine atoms (C2 and C4) would be expected to have chemical shifts in the range of 140-155 ppm. The methyl carbon would appear significantly upfield, typically in the 15-25 ppm range.
Mass spectrometry and infrared spectroscopy can also be used for further structural confirmation.[7]
Applications in Research and Development
2,4-Dichloro-5-methylpyridine is a valuable building block due to the differential reactivity of its two chlorine atoms, which allows for selective substitution reactions.
-
Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] The pyridine scaffold is a common motif in many drugs, and the chloro-substituents provide convenient handles for introducing other functional groups to build more complex molecules.
-
Agrochemical Development: It is widely used in the agrochemical industry as a precursor for herbicides and fungicides.[1] The specific substitutions on the pyridine ring are crucial for the biological activity and selectivity of the final crop protection agents.
-
Material Science: The compound is also utilized in the creation of specialty polymers and coatings, where the pyridine unit can impart specific properties such as thermal stability or metal-coordinating abilities.
Safety and Handling
2,4-Dichloro-5-methylpyridine is classified as harmful and requires careful handling in a laboratory setting.
GHS Hazard Classification:
-
Harmful if swallowed (H302)[4]
-
Harmful in contact with skin (H312)[4]
-
Causes skin irritation (H315)[4]
-
Causes serious eye irritation (H319)[4]
-
Harmful if inhaled (H332)[4]
-
May cause respiratory irritation (H335)[4]
Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing vapors or dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-Dichloro-5-methylpyridine CAS#: 56961-78-5 [m.chemicalbook.com]
- 3. 2,4-Dichloro-5-methylpyridine | 56961-78-5 [chemicalbook.com]
- 4. 2,4-Dichloro-5-methylpyridine | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 7. 2,4-Dichloro-5-methylpyridine(56961-78-5) 1H NMR [m.chemicalbook.com]
